2-Bromo-3,4,6-trifluorobenzenesulfonamide

Description

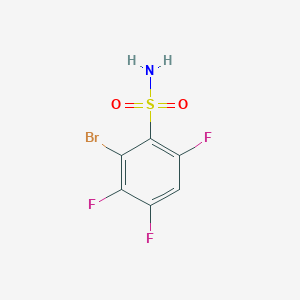

2-Bromo-3,4,6-trifluorobenzenesulfonamide is a halogenated aromatic sulfonamide characterized by a benzene ring substituted with bromine at position 2, fluorine atoms at positions 3, 4, and 6, and a sulfonamide (-SO₂NH₂) functional group. This compound combines electron-withdrawing substituents (Br, F) with a polar sulfonamide moiety, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name |

2-bromo-3,4,6-trifluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO2S/c7-4-5(10)2(8)1-3(9)6(4)14(11,12)13/h1H,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPGXJIMHLDSLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)S(=O)(=O)N)Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901270166 | |

| Record name | 2-Bromo-3,4,6-trifluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208077-62-6 | |

| Record name | 2-Bromo-3,4,6-trifluorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208077-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3,4,6-trifluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Bromo-3,4,6-trifluorobenzenesulfonamide (C6H3BrF3NO2S) is a fluorinated aromatic sulfonamide compound that has garnered attention in various fields of chemical and biological research. Its unique structure, characterized by the presence of bromine and trifluoromethyl groups, contributes to its biological activity, making it an interesting subject for investigation.

- Molecular Formula : C6H3BrF3NO2S

- Molecular Weight : 290.05 g/mol

- CAS Number : 50998113

Structural Information

The compound features a benzene ring substituted with a bromine atom and three fluorine atoms, along with a sulfonamide group. This configuration influences its reactivity and biological interactions.

Antimicrobial Activity

A study conducted on related compounds has shown that fluorinated sulfonamides can enhance antimicrobial activity due to their lipophilicity and ability to penetrate bacterial cell walls more effectively. The presence of the trifluoromethyl group is particularly noted for increasing potency against Gram-positive bacteria.

Toxicity Profile

The toxicity data available from the EPA’s CompTox database indicates that this compound may pose risks upon exposure. The compound is classified under acute toxicity categories, highlighting its potential harmful effects if ingested or inhaled .

| Toxicity Parameter | Value |

|---|---|

| Acute Toxicity (Oral) | Harmful |

| Skin Irritation | Causes irritation |

| Eye Irritation | Causes serious eye irritation |

Case Studies

- Antibacterial Efficacy : A comparative study on various sulfonamides revealed that compounds with similar fluorinated structures exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. Although specific data for this compound is not extensively documented, the trends suggest potential efficacy against similar pathogens.

- Cell Viability Assays : In vitro studies assessing cell viability in human cell lines exposed to fluorinated sulfonamides indicated cytotoxic effects at higher concentrations. The implications of these findings suggest careful consideration in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Bromo and Nitro Substituents

Compounds like 2-bromo-3:5-dinitrobenzoyl chloride and its derivatives (e.g., esters, amides) from share structural similarities with the target compound. Key differences include:

- Substituent effects: The nitro (-NO₂) groups in 2-bromo-3:5-dinitrobenzoyl chloride are stronger electron-withdrawing groups compared to fluorine, leading to higher melting points (e.g., 2-bromo-3:5-dinitrobenzamide melts at 216°C ).

- Reactivity : Nitro groups deactivate aromatic rings toward electrophilic substitution, whereas fluorine, though electron-withdrawing, allows for selective reactions (e.g., nucleophilic aromatic substitution at positions ortho/para to Br) .

Halogenated Heterocyclic Sulfonamides

lists compounds like 2,5-dichlorothiophene-3-sulfonamide and 3-bromo-2-chlorothiophene , which differ in core structure (thiophene vs. benzene) and halogenation patterns. Key comparisons:

- Aromatic vs. heterocyclic cores : Benzene-based sulfonamides (target compound) typically exhibit higher thermal stability than thiophene derivatives due to resonance stabilization.

- Halogen placement : Bromine at position 2 in the target compound may sterically hinder reactions compared to smaller halogens (e.g., Cl in thiophene sulfonamides) .

Impact of Fluorine Substitution on Physicochemical Properties

Fluorine’s unique effects are evident when comparing the target compound to non-fluorinated analogs:

- Solubility: The trifluoro substitution increases polarity, enhancing solubility in polar solvents relative to non-fluorinated bromobenzenesulfonamides.

- Bioactivity : Fluorine’s ability to modulate lipophilicity and metabolic stability is critical in drug design, contrasting with nitro-substituted analogs (e.g., 2-bromo-3:5-dinitroacetanilide in ), which are less favored due to toxicity risks .

Data Tables

Note: Target compound’s melting point is extrapolated based on substituent effects.

Research Findings and Implications

- Synthetic Utility : Bromine in the target compound offers a handle for cross-coupling reactions (e.g., Suzuki), contrasting with nitro-substituted analogs, which require reduction steps .

- Thermal Stability : The trifluoro substitution likely reduces thermal stability compared to nitro analogs but enhances solubility for solution-phase applications.

- Biological Relevance : Fluorinated sulfonamides are promising in targeting carbonic anhydrases, whereas nitro groups (as in compounds) are less biocompatible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.